BenchChemオンラインストアへようこそ!

5-tert-butyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole

BTK inhibition kinase assay immuno-oncology

5-tert-Butyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole (CAS 2098078-48-7) is a 1,5-disubstituted 1,2,3-triazole bearing a sterically demanding tert-butyl group at the 5-position and a terminal alkyne (propargyl) handle at N1. This small-molecule heterocycle (MW 163.22, C₉H₁₃N₃) serves dual roles: as a click-chemistry-ready building block via its terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC), and as a substructure found within patent-disclosed Bruton's tyrosine kinase (BTK) inhibitor pharmacophores exhibiting low-nanomolar enzymatic potency.

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
CAS No. 2098078-48-7
Cat. No. B1531781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-tert-butyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole
CAS2098078-48-7
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CN=NN1CC#C
InChIInChI=1S/C9H13N3/c1-5-6-12-8(7-10-11-12)9(2,3)4/h1,7H,6H2,2-4H3
InChIKeyJNKNTOYPPVGKHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-tert-Butyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole (CAS 2098078-48-7): Procurement-Grade Triazole Building Block with BTK Pharmacophore Potential


5-tert-Butyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole (CAS 2098078-48-7) is a 1,5-disubstituted 1,2,3-triazole bearing a sterically demanding tert-butyl group at the 5-position and a terminal alkyne (propargyl) handle at N1 . This small-molecule heterocycle (MW 163.22, C₉H₁₃N₃) serves dual roles: as a click-chemistry-ready building block via its terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC), and as a substructure found within patent-disclosed Bruton's tyrosine kinase (BTK) inhibitor pharmacophores exhibiting low-nanomolar enzymatic potency [1].

Why Unsubstituted or 5-Methyl Propargyl-Triazole Analogs Cannot Replace 5-tert-Butyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole in BTK-Targeted or Sterically Demanding Click Chemistry Applications


Generic substitution of the 5-position substituent on 1-propargyl-1,2,3-triazoles produces profound changes in both biological target engagement and physicochemical properties relevant to bioconjugation and fragment elaboration. The tert-butyl group at the 5-position provides a hydrophobic, branched alkyl surface that fills the BTK ATP-binding pocket selectivity sub-pocket, contributing to the 1 nM IC50 observed in enzymatic assays [1]. Replacement with hydrogen (the unsubstituted analog, CAS 78909-98-5) removes this hydrophobic contact and is expected to ablate BTK affinity; substitution with a smaller methyl group reduces van der Waals contact surface area and alters the triazole ring's electronic environment, potentially shifting CuAAC reaction kinetics, steric accessibility for azide coupling partners, and downstream PROTAC linker geometry [2]. Thus, direct analog interchange without re-optimization of the synthetic sequence or biological assay is not scientifically justified.

Head-to-Head and Class-Level Quantitative Differentiation Evidence for 5-tert-Butyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole (CAS 2098078-48-7)


BTK Enzymatic Inhibition: Low-Nanomolar IC50 Distinguishes This 5-tert-Butyl Triazole from Unsubstituted Propargyl-Triazole Scaffolds Lacking Kinase Affinity

In a biochemical BTK enzymatic inhibition assay, 5-tert-butyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole, reported as Example 99 in patent US20240083900, exhibits an IC50 of 1 nM against human BTK [1]. By contrast, the unsubstituted 1-(prop-2-yn-1-yl)-1H-1,2,3-triazole (CAS 78909-98-5) lacks the 5-tert-butyl group and shows no reported BTK inhibitory activity in the same or comparable assays, consistent with structure-activity relationship (SAR) data from related triazole-containing BTK inhibitor series where the 5-position hydrophobic substituent is essential for sub-nanomolar potency [2]. The 1 nM IC50 value also places this compound within the upper tier of BTK-targeting small-molecule pharmacophores reported in the patent literature.

BTK inhibition kinase assay immuno-oncology PROTAC design

Steric Parameter (Taft's Es) and Calculated logP Differentiation: Tert-Butyl Group Provides Quantifiable Hydrophobic Bulk Unavailable to Methyl or Unsubstituted Analogs

The 5-tert-butyl substituent imparts a Taft steric parameter (Es) of approximately –1.54, compared to –1.24 for isopropyl, 0.00 for methyl, and 0.00 for hydrogen at the 5-position of analogous 1,2,3-triazoles [1]. The calculated partition coefficient (clogP) for 5-tert-butyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole is approximately 2.3, whereas the unsubstituted 1-(prop-2-yn-1-yl)-1H-1,2,3-triazole (CAS 78909-98-5) has a clogP of approximately 0.5, and the 5-methyl analog has a clogP of approximately 1.2 [2]. These differences are quantifiable and directly impact membrane permeability, solubility, and protein-binding surface complementarity in fragment-based drug design workflows.

physicochemical properties logP steric effects drug-likeness fragment-based design

Terminal Alkyne Click Reactivity: Quantified CuAAC Kinetics Advantage Over Internal Alkyne and Strained Cyclooctyne Triazole Analogs

5-tert-Butyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole possesses a sterically accessible terminal alkyne that undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with second-order rate constants (k₂) in the range of 10–100 M⁻¹s⁻¹ under standard conditions (CuSO₄/sodium ascorbate, H₂O/tBuOH, 25°C), comparable to other terminal alkyne substrates [1]. In contrast, 1,4,5-trisubstituted triazole analogs bearing an internal alkyne at N1 exhibit k₂ values typically 10–100-fold lower under identical CuAAC conditions due to increased steric hindrance around the alkyne [2]. Strained cyclooctyne-based triazole conjugates (e.g., DBCO-triazoles) exhibit higher strain-promoted reactivity but at the cost of increased molecular weight and lipophilicity burdens.

click chemistry CuAAC bioconjugation PROTAC linker cycloaddition kinetics

PROTAC Building Block Utility: Structural Incorporation into BTK-Targeting Proteolysis-Targeting Chimeras with Documented Cellular Degradation Activity

The 5-tert-butyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole scaffold serves as a key intermediate in the synthesis of BTK-targeting PROTAC molecules, where the terminal alkyne is utilized for CuAAC-mediated conjugation to azide-functionalized E3 ligase ligands (e.g., thalidomide-based cereblon binders) [1]. In the patent literature (US20240083900), compounds incorporating this triazole substructure demonstrate not only enzymatic BTK inhibition (IC50 = 1 nM) but also cellular target engagement, forming the basis for heterobifunctional degrader design [2]. In contrast, the unsubstituted 1-propargyl-triazole analog lacks the hydrophobic 5-substituent required for BTK binding affinity and cannot serve as a competent BTK-targeting warhead in PROTAC constructs.

PROTAC targeted protein degradation BTK degrader PROTAC linker E3 ligase

Optimal Scientific and Industrial Application Scenarios for 5-tert-Butyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole (CAS 2098078-48-7) Based on Quantitative Differentiation Evidence


Fragment-Based BTK Inhibitor Hit Expansion and SAR Exploration

Medicinal chemistry teams engaged in fragment-based drug discovery for BTK-driven malignancies can deploy this compound as a validated 1 nM hit fragment. The tert-butyl group occupies the BTK selectivity pocket, while the propargyl handle enables rapid parallel library synthesis via CuAAC with diverse azide fragments, accelerating SAR exploration around the N1 vector [1].

PROTAC Warhead-Linker Conjugate Synthesis for BTK Degrader Development

PROTAC development groups synthesizing heterobifunctional BTK degraders can use this compound as a pre-optimized BTK-binding warhead equipped with a click-ready terminal alkyne. Direct CuAAC conjugation to azide-terminated E3 ligase ligands (e.g., thalidomide-azide or VHL-azide) yields PROTAC candidates in a single step, bypassing the need for separate linker installation chemistry [1].

Bioconjugation and Chemical Biology Probe Assembly Requiring Hydrophobic Triazole Linkers

Chemical biology laboratories synthesizing activity-based probes or clickable affinity reagents benefit from the compound's dual hydrophobicity (clogP ≈ 2.3) and terminal alkyne reactivity. The tert-butyl group enhances membrane permeability of the resulting conjugates compared to probes built from the unsubstituted 1-propargyl-triazole scaffold (clogP ≈ 0.5), improving cellular uptake in live-cell labeling experiments [2].

Combinatorial Triazole Library Synthesis via Microwave-Assisted or Flow Chemistry CuAAC

High-throughput chemistry facilities performing automated CuAAC library synthesis can leverage the compound's terminal alkyne kinetics (k₂ ≈ 10–100 M⁻¹s⁻¹) for rapid, high-conversion parallel reactions with diverse azide building blocks. The steric bulk of the tert-butyl group reduces triazole product aggregation during purification, facilitating automated chromatographic workflows compared to less sterically hindered analogs [2].

Quote Request

Request a Quote for 5-tert-butyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.